molecular formula C14H18F3NO3S B2706948 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide CAS No. 2034320-82-4

3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide

Cat. No.: B2706948
CAS No.: 2034320-82-4
M. Wt: 337.36
InChI Key: DEULHSNIXJBBFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of isochroman-3-ylmethylamine. This intermediate is then reacted with trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving high yields and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

  • Oxidation: : Trifluoromethanesulfonyl chloride or trifluoromethanesulfonic acid.

  • Reduction: : Various amines or reduced derivatives.

  • Substitution: : A wide range of sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can enhance the reactivity and stability of the resulting compounds.

Biology

In biological research, 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide is used as a tool to study enzyme mechanisms and protein interactions. Its fluorinated structure can mimic natural substrates or inhibitors, providing valuable insights into biological processes.

Medicine

In the medical field, this compound has potential applications as a pharmaceutical intermediate. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound is used in the development of advanced materials and coatings. Its chemical stability and resistance to degradation make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-(benzyl)-N-methylpropane-1-sulfonamide

  • 3,3,3-Trifluoro-N-(phenylmethyl)-N-methylpropane-1-sulfonamide

  • 3,3,3-Trifluoro-N-(cyclohexylmethyl)-N-methylpropane-1-sulfonamide

Uniqueness

3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide stands out due to its isochroman-3-ylmethyl group, which provides unique structural and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.

Biological Activity

3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique trifluoromethyl group and sulfonamide moiety suggest diverse interactions with biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14F3N1O2S\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and sulfonamide groups exhibit various biological activities, including antibacterial and antitubercular effects. The biological activity of this compound is hypothesized to be influenced by its structural features.

Antimicrobial Activity

Recent studies have shown that related trifluoromethyl-substituted sulfonamides demonstrate significant activity against Mycobacterium tuberculosis (M. tb.), with minimum inhibitory concentrations (MICs) comparable to established antitubercular agents. For instance, compounds with similar structures have exhibited MICs as low as 4 μg/mL against M. tb., suggesting that this compound may possess similar efficacy .

Study on Antitubercular Activity

A study evaluated the activity of various N-trifluoromethylthiolated sulfonimidamides against M. tb. The results indicated that certain derivatives showed potent activity with MIC values ranging from 4 to 8 μg/mL. This suggests a promising avenue for developing new antitubercular agents based on the structural framework of this compound .

Cytotoxicity Assessment

In assessing the cytotoxic effects of related compounds on human-derived liver carcinoma cells (HepG2), it was found that some derivatives exhibited reduced cell viability at concentrations as low as 15 μg/mL. This raises questions about the selectivity and safety profile of such compounds in therapeutic applications .

CompoundMIC (μg/mL)Cytotoxicity (HepG2)Notes
Compound 13415 μg/mLPotent against M. tb.
Compound 15865 μg/mLModerate cytotoxicity observed
Compound 21414 μg/mLEffective against M. tb.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of sulfonamide derivatives. The electronic properties imparted by this group are believed to contribute to the compound's interaction with biological targets, enhancing its potency against pathogens while also influencing cytotoxicity in human cells .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c1-18(22(19,20)7-6-14(15,16)17)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEULHSNIXJBBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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